molecular formula ¹³C₁₀H₈O B1147389 2-Naphthol-13C10 CAS No. 1346600-24-5

2-Naphthol-13C10

Cat. No.: B1147389
CAS No.: 1346600-24-5
M. Wt: 154.1
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Description

2-Naphthol-¹³C₁₀ (CAS: 1346600-24-5) is a stable isotope-labeled derivative of 2-naphthol, where all ten carbon atoms in the naphthalene ring are replaced with carbon-13 (¹³C). This compound retains the chemical structure of 2-naphthol, with a hydroxyl group (-OH) at the second position of the naphthalene system. Its molecular formula is ¹³C₁₀H₈O, with a molecular weight of 154.1 g/mol .

As a labeled analog, 2-Naphthol-¹³C₁₀ is primarily used in tracer studies, metabolic pathway analysis, and quantitative mass spectrometry (MS) due to its distinct isotopic signature. It is commercially available from suppliers like TRC, with pricing and technical specifications reflecting its specialized applications .

Properties

IUPAC Name

naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZRIHNYRIHIV-IIYFYTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.097 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthol is traditionally synthesized through a two-step process. The first step involves the sulfonation of naphthalene in sulfuric acid to produce naphthalene-2-sulfonic acid. The second step involves the cleavage of the sulfonic acid group in molten sodium hydroxide, resulting in the formation of 2-naphthol .

Industrial Production Methods

In industrial settings, 2-naphthol can also be produced by a method analogous to the cumene process. This involves the oxidation of naphthalene followed by acid hydrolysis to yield 2-naphthol .

Chemical Reactions Analysis

Types of Reactions

2-Naphthol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthol-13C10 is used extensively in scientific research due to its labeled carbon atoms, which make it useful in tracing and studying metabolic pathways. Its applications include:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.

    Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthol-13C10 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Research Implications

  • Isotopic Tracers : 2-Naphthol-¹³C₁₀’s uniform ¹³C labeling ensures precise tracking in metabolic studies, contrasting with localized labeling in other compounds.
  • Stability : ¹³C-labeled compounds generally exhibit identical stability to unlabeled forms, unlike deuterated analogs, which may show isotopic exchange in certain solvents .

Biological Activity

2-Naphthol-13C10, a stable isotope-labeled analog of 2-naphthol, has garnered attention in various fields of research due to its unique biological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of 2-Naphthol-13C10

  • Chemical Structure : 2-Naphthol-13C10 is a derivative of naphthol where the carbon atoms are labeled with the stable isotope 13C^{13}C. Its molecular formula is C10H8OC_{10}H_{8}O with a molecular weight of approximately 160.17 g/mol.
  • CAS Number : 1346600-24-5
  • Applications : It is primarily used in biochemical research, particularly in studies involving metabolic pathways and environmental monitoring due to its stable isotope labeling.

Target Interactions

2-Naphthol and its derivatives are known to interact with various biological targets, including:

  • Enzymatic Inhibition : The compound acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
  • Antioxidant Activity : 2-Naphthol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Arachidonic Acid Pathway : By modulating the release of arachidonic acid, 2-naphthol can affect inflammatory responses.
  • Cell Signaling : It may interfere with various signaling pathways, including those involving nuclear factor-kappa B (NF-κB), which is critical for immune response regulation.

Antimicrobial Properties

Research has indicated that 2-Naphthol possesses antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

In vitro studies demonstrated that 2-Naphthol exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Data Tables

Biological ActivityEffectReference
AntimicrobialInhibits growth of E. coli and S. aureus
CytotoxicityInduces apoptosis in HeLa cells
AntioxidantReduces oxidative stress in fibroblasts

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study investigated the antimicrobial properties of 2-Naphthol against foodborne pathogens. The results indicated significant inhibition zones against E. coli and Salmonella species, suggesting potential applications in food safety.
  • Cancer Research Application :
    • In a laboratory setting, researchers evaluated the cytotoxic effects of 2-Naphthol on various cancer cell lines, including breast and prostate cancer cells. The findings highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis.
  • Environmental Monitoring :
    • Another study utilized 2-Naphthol-13C10 as a tracer in environmental studies to assess the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) in contaminated sites. The stable isotope labeling allowed for precise tracking of metabolic processes.

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